molecular formula C18H13ClF3N3OS2 B2477333 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-05-8

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2477333
CAS No.: 864918-05-8
M. Wt: 443.89
InChI Key: LGDWZJXEYZLMPI-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a m-tolyl group and linked via a thioether bridge to an acetamide moiety.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3OS2/c1-10-3-2-4-11(7-10)16-24-17(28-25-16)27-9-15(26)23-14-8-12(18(20,21)22)5-6-13(14)19/h2-8H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDWZJXEYZLMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety , a chloro-substituted phenyl group , and a trifluoromethyl group . Its molecular formula is C18H13ClF3N3OS2C_{18}H_{13}ClF_3N_3OS_2, with a molecular weight of 443.9 g/mol . The structural complexity contributes to its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the thiadiazole ring through condensation reactions.
  • Introduction of the chloro and trifluoromethyl groups using appropriate halogenation techniques.
  • Final coupling with the acetamide structure , leading to the formation of the target compound.

This multi-step synthesis is crucial for achieving the desired biological activity .

Anticancer Properties

Research indicates that compounds containing thiadiazole structures exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that this compound demonstrates:

  • Inhibition of tumor growth : It has been evaluated against breast and lung cancer cell lines, showing promising results in reducing cell viability .
  • Mechanism of action : The anticancer activity is attributed to the inhibition of specific cellular pathways involved in tumor proliferation. Molecular docking studies suggest effective binding to active sites on kinases critical for cancer cell survival .

Antimicrobial Activity

Beyond its anticancer properties, thiadiazole derivatives have been reported to possess antimicrobial activities. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:

Study ReferenceActivity TestedResults
Anticancer (MDA-MB-231 cells)IC50 = 3.3 μM; higher than cisplatin control
AntitubercularMIC = 26.46 μg/mL; more potent than Isoniazid
AntimicrobialNoteworthy effects against Xanthomonas oryzae at 100 μg/mL

These findings underscore the compound's potential as a lead candidate for further development in therapeutic applications.

Chemical Reactions Analysis

Functionalization of the Thiadiazole Ring

The thiol group (-SH) on the thiadiazole undergoes nucleophilic substitution to introduce the acetamide side chain:

Critical reaction :

  • Thiol-alkylation with chloroacetamide :
    Thiadiazole-2-thiol reacts with 2-chloro-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide (3a ) in acetone with K₂CO₃ as a base .

    Thiadiazole-SH+Cl-CH2C(O)NH-ThiadiazoleThiadiazole-S-CH2C(O)NH-Thiadiazole(40C,12h)\text{Thiadiazole-SH} + \text{Cl-CH}_2\text{C(O)NH-Thiadiazole} \rightarrow \text{Thiadiazole-S-CH}_2\text{C(O)NH-Thiadiazole} \quad (40^\circ \text{C}, 12\, \text{h})

Key data :

ParameterValueSource
Yield65–78%
Reaction solventAnhydrous acetone
CatalystK₂CO₃

Coupling with Aromatic Amines

The chloro-substituted phenyl group is introduced via Buchwald–Hartwig amination or direct substitution:

Method :

  • Acetylation of aromatic amines :
    2-Amino-5-trifluoromethyl-1,3,4-thiadiazole reacts with chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base .

    NH2-Thiadiazole+Cl-CH2COClTEACl-CH2C(O)NH-Thiadiazole(ice bath, 1 h)\text{NH}_2\text{-Thiadiazole} + \text{Cl-CH}_2\text{COCl} \xrightarrow{\text{TEA}} \text{Cl-CH}_2\text{C(O)NH-Thiadiazole} \quad (\text{ice bath, 1 h})

Optimization :

  • Temperature control (0–5°C) minimizes side reactions .

  • Purification via recrystallization from ethanol improves purity (>95% by HPLC) .

Final Assembly of the Target Compound

The trifluoromethylphenyl and m-tolyl groups are incorporated through sequential coupling reactions:

Stepwise process :

  • Suzuki–Miyaura coupling :

    • Aryl boronic acids react with brominated intermediates to attach the m-tolyl group .

  • Amide bond formation :

    • The acetamide linker is formed using EDC/HOBt coupling reagents .

Analytical validation :

  • ¹H NMR : A singlet at δ 4.30–4.35 ppm confirms the -SCH₂CO- group .

  • 13C NMR : Peaks at δ 172.8 ppm (carbonyl) and δ 37.4 ppm (methylene) validate the structure .

Comparative Reactivity of Analogues

Derivatives with structural modifications show varied reactivity and yields:

Compound SubstituentReaction Yield (%)Activity (IC₅₀, μM)Reference
Benzylthio729.0 (MDA-MB-231)
p-Methoxyphenyl685.4 (SKNMC)
Target compound 75 7.2 (MCF-7)

Stability and Degradation Pathways

The compound undergoes hydrolysis under acidic/basic conditions:

  • Acidic hydrolysis : Cleavage of the thioether bond at pH < 2 .

  • Oxidative degradation : Thiadiazole ring opens in the presence of H₂O₂ .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

Triazole-Based Analogues
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide (): Core Structure: Replaces thiadiazole with a 1,2,4-triazole ring. However, the triazole ring may reduce electrophilic reactivity compared to thiadiazole.
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():

    • Substituents : Ethyl and pyridinyl groups on the triazole.
    • Impact : Ethyl increases lipophilicity, while pyridinyl may enhance binding to aromatic residues in enzymes like EGFR .
Thiadiazole Derivatives
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (): Substituents: 4-Methoxybenzylsulfanyl group on thiadiazole.
  • 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ():

    • Structure : Lacks the acetamide linkage but retains the thiadiazole core.
    • Functional Impact : Demonstrates the importance of the acetamide-thioether chain in target binding, as its absence may limit kinase inhibitory activity .
EGFR Inhibition
  • Compound 8b (): N-methyl-4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)quinazoline-2-carboxamide exhibits an IC50 of 14.8 nM against EGFR. Comparison: The target compound’s m-tolyl group may mimic Compound 8b’s hydrophobic interactions in the EGFR ATP-binding pocket. However, the thiadiazole-thioether system may confer distinct steric effects .
CDK5/p25 Inhibition
  • N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (): IC50 = 42 ± 1 nM .
    • Key Insight : The triazolo-thiadiazole scaffold enhances kinase affinity, suggesting that the target compound’s simpler thiadiazole may trade potency for synthetic accessibility .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiadiazole core via cyclization of thioamide precursors under reflux with reagents like phosphorus pentasulfide.
  • Step 2 : Thioether linkage formation between the thiadiazole and acetamide moiety using coupling agents (e.g., chloroacetyl chloride) in inert atmospheres (N₂) at 60–80°C .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Key Considerations : Monitor reaction progress with TLC (hexane:ethyl acetate, 9:1) and optimize stoichiometry to minimize byproducts like unreacted thiol intermediates.

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

  • NMR (¹H/¹³C) : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and aromatic protons (δ 7.2–8.1 ppm in ¹H) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 502.03) and fragmentation patterns for the thioacetamide bond .
  • FT-IR : Identify characteristic bands for C=O (1650–1680 cm⁻¹) and C-S (650–700 cm⁻¹) .
    Validation : Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, aryl group variations) influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

Modification Impact on Activity Source
Chloro → Fluoro at phenyl ringReduces cytotoxicity but improves solubility (logP decrease by 0.5)
m-Tolyl → p-NitrophenylEnhances binding affinity (IC50 ↓ 1.5-fold) but increases metabolic instability
Thiadiazole → OxadiazoleAbolishes activity, suggesting sulfur atoms are critical for target interaction
Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with SPR assays .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Case Example : Inconsistent IC50 values in kinase inhibition assays vs. poor efficacy in murine models.

  • Root Cause : Poor pharmacokinetics (e.g., rapid hepatic clearance due to CYP3A4 metabolism) .
  • Solutions :
    • Modify formulation using PEGylated nanoparticles to enhance bioavailability .
    • Conduct metabolite profiling (LC-MS/MS) to identify unstable intermediates .

Q. What strategies are effective in elucidating the compound’s mechanism of action?

  • Target Identification :
    • Chemoproteomics : Use immobilized compound probes for pull-down assays + LC-MS/MS to identify binding proteins .
    • CRISPR-Cas9 Knockout Screens : Validate targets by observing rescued phenotypes in knockout cell lines .
  • Pathway Analysis : Pair RNA-seq data with KEGG pathway enrichment to map signaling cascades (e.g., apoptosis, MAPK) .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Co-Solvent Systems : Use DMSO/PEG-400 (10:90 v/v) for intraperitoneal administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) to improve aqueous dispersion and tumor targeting .
    Validation : Measure plasma concentration-time profiles via HPLC-UV at λ = 254 nm .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported cytotoxicity values across cell lines?

  • Variables to Control :
    • Cell passage number (use <P20 cultures).
    • Assay duration (48 vs. 72 hr exposure impacts IC50).
  • Resolution :
    • Standardize protocols (e.g., MTT assay with 10% FBS in RPMI-1640).
    • Validate with orthogonal assays (e.g., ATP-based luminescence) .

Tables for Key Data

Q. Table 1. Comparative Bioactivity of Structural Analogs

Analog Modification IC50 (µM) Solubility (mg/mL) Source
N-(2-chloro-5-(CF₃)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamidep-Tolyl substitution0.120.08
N-(2-fluoro-5-(CF₃)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamideFluoro substitution0.450.25

Q. Table 2. Recommended Spectroscopic Parameters

Technique Key Signals Interpretation
¹H NMRδ 2.35 (s, 3H, CH₃ on m-tolyl)Confirms aryl methyl group position
HRMS[M+H]⁺ = 502.03 (Δ <2 ppm)Validates molecular formula (C₁₉H₁₄ClF₃N₃OS₂)
FT-IR1675 cm⁻¹ (C=O stretch)Indicates intact acetamide backbone

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